molecular formula C16H19N3O4S B10900979 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B10900979
M. Wt: 349.4 g/mol
InChI Key: NWMCIMNLZCCUQN-UHFFFAOYSA-N
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Description

N~4~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry due to their diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE typically involves multiple steps, starting with the preparation of the indole moiety. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and the Madelung synthesis The final step involves the sulfonamide formation under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N~4~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N~4~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3,5-DIMETHYL-4-ISOXAZOLESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C16H19N3O4S/c1-10-16(11(2)23-19-10)24(20,21)18-7-6-12-9-17-15-5-4-13(22-3)8-14(12)15/h4-5,8-9,17-18H,6-7H2,1-3H3

InChI Key

NWMCIMNLZCCUQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)OC

Origin of Product

United States

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